N-[2-(2-methoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea
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Overview
Description
N-[2-(2-methoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea, commonly known as MPPU, is a potent and selective antagonist of the G protein-coupled receptor 68 (GPR68). GPR68 is a proton-sensing receptor that is widely expressed in the central nervous system (CNS) and plays a crucial role in a variety of physiological processes, including pain perception, mood regulation, and learning and memory. MPPU has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
MPPU acts as a selective antagonist of N-[2-(2-methoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea, which is a proton-sensing receptor that plays a crucial role in a variety of physiological processes. When protons bind to N-[2-(2-methoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea, it activates a signaling pathway that leads to the release of neurotransmitters such as glutamate and substance P, which are involved in pain perception, mood regulation, and learning and memory. MPPU blocks the binding of protons to N-[2-(2-methoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea, thereby inhibiting the activation of the signaling pathway and reducing the release of neurotransmitters.
Biochemical and Physiological Effects
MPPU has been shown to have a variety of biochemical and physiological effects. For example, MPPU has been shown to reduce the release of glutamate and substance P in the CNS, which are involved in pain perception, mood regulation, and learning and memory. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. Furthermore, MPPU has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
MPPU has several advantages for lab experiments. For example, it is highly selective for N-[2-(2-methoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea and does not bind to other proton-sensing receptors. It is also relatively stable and can be easily synthesized using a simple two-step procedure. However, MPPU also has some limitations for lab experiments. For example, it has poor solubility in water and requires the use of organic solvents such as dimethyl sulfoxide (DMSO) for in vitro experiments. It also has low bioavailability and requires the use of specialized delivery systems for in vivo experiments.
Future Directions
MPPU has several potential future directions for research. For example, it could be further studied for its potential therapeutic applications in various neurological and psychiatric disorders. It could also be used as a tool to study the role of N-[2-(2-methoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea in various physiological processes. Furthermore, MPPU could be modified to improve its pharmacokinetic properties and increase its bioavailability. Finally, MPPU could be used as a lead compound to develop novel drugs that target N-[2-(2-methoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea for therapeutic purposes.
Synthesis Methods
MPPU can be synthesized using a simple two-step procedure. The first step involves the reaction of 2-methoxyphenethylamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield N-(2-methoxyphenethyl)-3-nitrobenzamide. The second step involves the reaction of the amide with phosgene in the presence of a base such as pyridine to yield MPPU.
Scientific Research Applications
MPPU has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. For example, MPPU has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. It has also been shown to have analgesic effects in animal models of chronic pain. Furthermore, MPPU has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
1-[2-(2-methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-23-15-8-3-2-5-12(15)9-10-17-16(20)18-13-6-4-7-14(11-13)19(21)22/h2-8,11H,9-10H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWPXMRHOLVFLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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